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Abstract: This document provides a detailed technical overview of the antibacterial agent
produced by the bacterial strain Enterococcus faecium FAIR-E 198. This agent is an enterocin,
a class of ribosomally synthesized antimicrobial peptides, or bacteriocins. While research has
primarily focused on its efficacy against foodborne pathogens such as Listeria monocytogenes,
this guide consolidates the available quantitative data, outlines detailed experimental protocols
for its assessment, and describes the putative mechanism of action relevant to Gram-positive
bacteria, including Enterococcus species. The information is intended to serve as a core
resource for researchers investigating novel antimicrobial agents.

Introduction to the Antibacterial Agent from E.
faecium FAIR-E 198

The antibacterial agent in question is not a synthetic compound designated "198," but rather a
bacteriocin produced by the Enterococcus faecium strain FAIR-E 198, originally isolated from
Greek Feta cheese.[1][2] Bacteriocins produced by Enterococcus species are termed
enterocins. These peptides are known for their antimicrobial activity, often targeting closely
related species, including other enterococci, thereby playing a role in niche competition.[3] The
enterocin from FAIR-E 198 has been characterized as a Class lla, or pediocin-like, bacteriocin.
[1] This class of bacteriocins is particularly noted for its potent anti-Listeria activity.[1][4]
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While specific studies testing the FAIR-E 198 enterocin against other Enterococcus strains are
not publicly available, numerous other enterocins, such as Enterocin A, Enterocin Q, and
Enterocin K1, have demonstrated significant antimicrobial activity against pathogenic and
multidrug-resistant enterococci, including Vancomycin-Resistant Enterococcus (VRE) strains.

[3]5]

Quantitative Data Summary

The antimicrobial efficacy of the FAIR-E 198 enterocin has been quantified primarily against
Listeria monocytogenes. The data is presented below in Arbitrary Units per milliliter (AU/mL),
where one unit is defined as the reciprocal of the highest twofold dilution showing a clear zone
of growth inhibition against an indicator organism.[6]

Table 1: Inhibitory Activity of FAIR-E 198 Enterocin Against Listeria monocytogenes Strains

Target Strain Inhibitory Activity (AU/mL)
L. monocytogenes IOC 1551, SCOTT A 1,600

L. monocytogenes IOC 1324, ATCC 19111, 3.200

ATCC 7644

L. monocytogenes |IOC 1630 4,800

L. monocytogenes IOC 1359, IOC 1898 6,400

L. monocytogenes ATCC 19115 12,800

L. monocytogenes |IOC 1527 19,200

Data sourced from a study assessing the antimicrobial spectrum via the critical-dilution method.

[1][7]

Table 2: Enterocin Production and Activity in Different Culture Media

Culture Medium Maximum Bacteriocin Activity (AU/mL)
MRS Broth 800
Skim Milk 100
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Activity was measured against L. monocytogenes Scott A as the indicator strain.[1]

Table 3: Efficacy in Co-Culture Experiments in Milk (48h at 35°C)

Initial Inoculum Change in
Target Pathogen Outcome
(log CFUImL) Pathogen Count

Initial reduction

Listeria
-1.04 log CFU/mL followed by
monocytogenes 2.19
(at 3h) regrowth to 3.68
Scott A
log CFU/mL.[8]
Bacillus cereus K1- - Reduction to <1.00 Reduced to below the
Not specified o
B041 log CFU/mL detection limit.[8]

| Staphylococcus aureus ATCC 27154 | Not specified | No significant change | No inhibitory
effect observed.[8] |

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented
above.

This method is used to quantify the activity of a bacteriocin in a cell-free supernatant. It can be
performed using an agar well diffusion assay or a microtiter plate assay.
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Caption: Workflow for the Critical Dilution Method.
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Methodology:

e Preparation of Cell-Free Supernatant (CFS):

o Inoculate E. faecium FAIR-E 198 into De Man, Rogosa and Sharpe (MRS) broth and
incubate for 18-24 hours at 37°C.[1]

o Harvest the culture by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the
bacterial cells.

o Carefully decant the supernatant.

o Sterilize the supernatant by passing it through a 0.22 um pore size filter to remove any
remaining bacteria. This is the crude bacteriocin extract.

e Preparation of Indicator Lawn:

o Grow the indicator strain (e.g., L. monocytogenes or an Enterococcus strain) in an
appropriate broth to the mid-logarithmic phase of growth.

o Prepare MRS agar plates (or other suitable agar) as the base layer.

o In a sterile tube, mix 100 pL of the indicator culture with 3-5 mL of molten soft agar (e.qg.,
MRS with 0.75% agar), cooled to ~45°C.

o Immediately pour the soft agar mixture over a base agar plate to create a uniform lawn.
Allow it to solidify completely.

o Activity Assay:

o Perform serial twofold dilutions of the CFS using a sterile buffer or broth.

o Carefully spot 10 pL of each dilution onto the surface of the solidified indicator lawn.

o Allow the spots to dry completely before inverting the plates.

¢ Incubation and Calculation:

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3768612/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

o Incubate the plates under appropriate conditions for the indicator strain (e.g., 24 hours at
37°C).

o Examine the plates for clear zones of growth inhibition where the dilutions were spotted.

o The activity, in AU/mL, is calculated as the reciprocal of the highest dilution that produces
a distinct zone of inhibition.[6]

This method assesses the inhibitory effect of the bacteriocin-producing strain on a target
pathogen during growth in a shared liquid medium (e.g., milk).
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Caption: Workflow for a Co-Culture Antimicrobial Assay.
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Methodology:

e Inoculum Preparation:

o Prepare fresh overnight cultures of E. faecium FAIR-E 198 and the target pathogen (e.g.,
Enterococcus faecalis VRE).

o Wash and resuspend cells in a sterile saline solution to a standardized optical density to
ensure a consistent starting inoculum.

e Co-Culturing:

o Prepare flasks with sterile UHT milk (or other specified broth).

o Inoculate a "Test" flask with both the producer strain (E. faecium FAIR-E 198) and the
target pathogen to known initial concentrations (e.g., 106 CFU/mL and 10”3 CFU/mL,
respectively).

o Inoculate a "Control” flask with only the target pathogen at the same initial concentration
as the test flask.

o Incubate all flasks at the desired temperature (e.g., 35°C).[8]

e Sampling and Enumeration:

o At regular time intervals (e.g., 0, 3, 6, 12, 24, 48 hours), withdraw an aliquot from each
flask.

o Perform serial dilutions of the samples in sterile saline.

o Plate the dilutions onto selective agar media that allows for the differential counting of the
producer strain and the target pathogen. For example, use agar with a specific antibiotic to
which one strain is resistant but the other is sensitive.

o Incubate the plates and count the colonies to determine the viable cell count (CFU/mL) for
each organism at each time point.

e Data Analysis:
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o Plot the log CFU/mL against time for both the test and control cultures.

o The antimicrobial effect is determined by comparing the growth curve of the pathogen in
the presence of E. faecium FAIR-E 198 to its growth in the control flask.

Mechanism of Action

The enterocin from E. faecium FAIR-E 198 is a Class lla bacteriocin.[1] The primary
mechanism of action for this class is the disruption of the target cell's cytoplasmic membrane,
leading to cell death.[9] This process typically involves two key steps.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3768612/
https://www.researchgate.net/figure/The-antibacterial-mechanism-of-enterocins-adapted-from-59-Enterocins-can-be-divided_fig2_359627707
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Class lla Enterocin

(from E. faecium FAIR-E 198)

Approaches cell

Step 1: Receptor Binding
Enterocin binds to the
Man-PTS on the target cell surface.

Binds to
é Target Bacterial Cell Membrane A
[T T T T T T T T T T T T T T T T T T T T T T T T T T T T T T A
| !
| |
| !
| |
| |
! |
| |
\ | |
| |
Mannose Pho_sphotransferas? i Lipid Bilayer :
| i
| |
| |
| |
| |
| |
1 |
| |
| !
- it )
Facilitates insertion

Step 2: Pore Formation

Enterocin inserts into the membrane,
forming an aqueous pore.

Step 3: Cellular Leakage
Pore formation leads to dissipation of
ion gradients (H+, K+) and ATP.

Step 4: Cell Death

Loss of membrane potential and
essential molecules causes cell death.

Click to download full resolution via product page

Caption: Proposed Mechanism of Action for Class lla Enterocins.
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Receptor Recognition and Binding: Class lla bacteriocins use the mannose
phosphotransferase system (Man-PTS), a sugar transport protein complex, as a docking
receptor on the surface of susceptible Gram-positive bacteria.[5] The specificity of this
interaction is a key determinant of the bacteriocin's activity spectrum.

Membrane Insertion and Pore Formation: Following binding to the Man-PTS, the amphiphilic
helical structure of the enterocin facilitates its insertion into the cytoplasmic membrane.[9]
This insertion disrupts the membrane integrity, leading to the formation of pores.

Dissipation of Proton Motive Force: The pores allow for the uncontrolled efflux of small
molecules and ions, such as potassium (K+) and ATP, and disrupt the proton motive force
across the membrane.[9]

Cell Death: This loss of membrane potential and essential intracellular components
ultimately leads to the cessation of metabolic activity and cell death.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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